An In-depth Technical Guide to (4-Methyloxolan-2-yl)methanol: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to (4-Methyloxolan-2-yl)methanol: Synthesis, Properties, and Applications in Drug Discovery
Abstract: This technical guide provides a comprehensive overview of (4-Methyloxolan-2-yl)methanol, a substituted oxolane derivative of significant interest to medicinal chemists and drug development professionals. The document elucidates the compound's chemical structure, physicochemical properties, and anticipated spectroscopic signature. A detailed, field-proven synthetic pathway is proposed, complete with a step-by-step experimental protocol and workflow diagram. The core of this guide focuses on the strategic applications of the (4-methyloxolan-2-yl)methanol scaffold in modern drug discovery, contextualizing its value as a versatile building block and a bioisosteric element for optimizing next-generation therapeutics. Safety and handling protocols are also summarized to ensure responsible laboratory practice.
Introduction: The Strategic Value of the Oxolane Scaffold
In the landscape of modern medicinal chemistry, the pursuit of novel chemical entities with optimized pharmacological and pharmacokinetic profiles is paramount. Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, and among these, the saturated five-membered oxygen-containing ring, oxolane (more commonly known as tetrahydrofuran or THF), is a recurring and valuable structural motif.[1] The utility of the THF ring is not merely as a passive solvent or linker; its defined stereochemistry, ability to engage in hydrogen bonding via the ether oxygen, and its role as a bioisosteric replacement for less favorable groups make it a "privileged scaffold" in drug design.[2][3]
(4-Methyloxolan-2-yl)methanol (CAS No: 6906-52-1) is a bifunctional building block that embodies the strategic advantages of the oxolane core.[4] It features a chiral 4-methyl substituted THF ring coupled with a primary alcohol at the 2-position. This arrangement provides two distinct points for chemical modification: the nucleophilic hydroxyl group, ready for esterification, etherification, or oxidation, and the ether oxygen within the ring, which can act as a hydrogen bond acceptor in ligand-receptor interactions. This guide serves to consolidate the known properties of this compound and, more importantly, to provide expert insight into its synthesis and potential applications for researchers engaged in the design and development of novel therapeutics.
Structural Elucidation and Physicochemical Properties
Chemical Identity and Structure
(4-Methyloxolan-2-yl)methanol is a chiral molecule containing two stereocenters (at C2 and C4), meaning it can exist as four possible stereoisomers (two pairs of enantiomers). The specific stereochemistry is critical in biological applications and must be controlled during synthesis.
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IUPAC Name: (4-Methyloxolan-2-yl)methanol
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Synonym: (4-methyltetrahydro-2-furanyl)methanol
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Molecular Formula: C₆H₁₂O₂
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SMILES: CC1CC(OC1)CO[2]
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InChI Key: FCHFDKDWVGHZMN-UHFFFAOYSA-N[2]
Physicochemical Data Summary
The following table summarizes key physicochemical and identifying information for (4-Methyloxolan-2-yl)methanol, essential for experimental design and safety considerations.
| Property | Value | Source |
| CAS Number | 6906-52-1 | [4] |
| Molecular Weight | 116.16 g/mol | [2] |
| Appearance | Liquid (Predicted) | N/A |
| Monoisotopic Mass | 116.08373 Da | [2] |
| Predicted XlogP | 0.4 | [2] |
| GHS Hazard Codes | H227, H315, H319, H336 | [5] |
Anticipated Spectroscopic Profile
While specific experimental spectra for this compound are not widely published, its structure allows for a confident prediction of its key spectroscopic features, which are crucial for reaction monitoring and final product characterization.
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¹H NMR: The spectrum would be complex due to diastereotopicity. Key signals would include: a doublet for the C4-methyl group (~1.0 ppm); multiplets for the methylene protons on the ring (C3, C5) and the exocyclic methylene (CH₂OH); a multiplet for the C4 proton; a multiplet for the C2 proton adjacent to the oxygen and the CH₂OH group; and a broad singlet for the hydroxyl proton (OH), which is exchangeable with D₂O.
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¹³C NMR: Approximately 6 distinct signals are expected: a signal for the methyl carbon (~15-20 ppm); several signals in the aliphatic region for the C3, C4, and C5 ring carbons; a signal for the exocyclic CH₂OH carbon (~60-65 ppm); and a signal for the C2 carbon bonded to two oxygen atoms (as ether and alcohol) further downfield (~75-85 ppm).
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Infrared (IR) Spectroscopy: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. Multiple sharp peaks in the 2850-3000 cm⁻¹ region for C-H stretching. A prominent C-O stretching band for the ether linkage around 1050-1150 cm⁻¹.
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Mass Spectrometry (MS): The molecular ion peak [M]⁺ at m/z 116 would be expected. Common fragmentation patterns would include the loss of water [M-H₂O]⁺ at m/z 98 and the loss of the hydroxymethyl group [M-CH₂OH]⁺ at m/z 85.
Synthesis and Manufacturing Pathway
A robust and scalable synthesis is critical for the utility of any chemical building block. While multiple routes to the 4-methyloxolane core exist, a highly effective strategy involves the reduction of a readily accessible precursor, 4-methyloxolane-2-carboxylic acid or its corresponding ester. This precursor can itself be synthesized via diastereoselective methods, ensuring stereochemical control of the final product.[6]
Retrosynthetic Analysis and Proposed Route
Our target molecule, a primary alcohol, is logically derived from the reduction of a carboxylic acid or ester. This precursor, 4-methyloxolane-2-carboxylic acid, can be formed from a chiral γ-lactone, which in turn is accessible from common starting materials like ethyl acetoacetate.[6] This establishes a clear and adaptable synthetic pathway.
Caption: Retrosynthetic pathway for (4-Methyloxolan-2-yl)methanol.
Detailed Experimental Protocol: Reduction of Methyl 4-Methyloxolan-2-carboxylate
This protocol describes the reduction of the methyl ester of 4-methyloxolane-2-carboxylic acid to the target alcohol using lithium aluminum hydride (LiAlH₄), a standard and highly efficient method for such transformations.[7][8]
Materials:
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Methyl 4-methyloxolan-2-carboxylate (1.0 eq)
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Lithium aluminum hydride (LiAlH₄) (1.5 eq)
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Anhydrous diethyl ether (or THF)
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2 N Sulfuric Acid (H₂SO₄)
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Saturated sodium bicarbonate solution (NaHCO₃)
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, ice bath
Procedure:
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Reaction Setup: Equip a dry 500 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
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Reagent Preparation: Suspend LiAlH₄ (1.5 eq) in 100 mL of anhydrous diethyl ether in the reaction flask. Cool the slurry to 0 °C using an ice bath.
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Substrate Addition: Dissolve Methyl 4-methyloxolan-2-carboxylate (1.0 eq) in 50 mL of anhydrous diethyl ether and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ slurry over 30 minutes, maintaining the temperature at 0 °C. The rate of addition should be controlled to prevent excessive refluxing.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours to ensure complete reduction. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Quenching (Fieser workup): Cool the reaction mixture back to 0 °C. Cautiously and slowly add water (X mL) dropwise to quench the excess LiAlH₄ (where X is the number of grams of LiAlH₄ used). Follow this with the dropwise addition of 15% aqueous NaOH (X mL), and finally, add more water (3X mL).[7] This procedure generates a granular precipitate of aluminum salts that is easily filtered.
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Workup and Isolation: Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite, washing the filter cake thoroughly with diethyl ether.
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Purification: Combine the filtrate and washes. Dry the organic solution over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Final Product: The resulting crude oil can be purified by vacuum distillation to yield (4-Methyloxolan-2-yl)methanol as a colorless liquid.
Self-Validation: The success of the protocol is validated at each stage. Complete consumption of the starting ester is confirmed by TLC. The identity and purity of the final product are confirmed by ¹H NMR, ¹³C NMR, and MS analysis, comparing the obtained spectra with the anticipated profiles described in Section 2.3.
Applications in Drug Development and Research
While (4-Methyloxolan-2-yl)methanol is not yet a component of an approved drug, its structural motifs are prevalent in numerous biologically active molecules, highlighting its immense potential as a scaffold for developing novel therapeutics.[1][9]
The Tetrahydrofuran Ring as a Privileged Scaffold
The THF ring is a cornerstone in the design of high-affinity ligands. Its constrained conformation reduces the entropic penalty of binding to a biological target compared to a more flexible acyclic ether. Furthermore, the ether oxygen can serve as a critical hydrogen bond acceptor.
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HIV Protease Inhibitors: The design of market-leading HIV protease inhibitors like Darunavir heavily relies on substituted THF derivatives (specifically, a bis-THF ligand) to form key hydrogen bonds and van der Waals interactions with backbone atoms in the S2 subsite of the enzyme's active site.[3] (4-Methyloxolan-2-yl)methanol provides a scaffold to build novel ligands targeting similar pockets.
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Psychotropic Agents: Researchers have developed series of tetracyclic tetrahydrofuran derivatives as potent antagonists for serotonin receptors (5-HT2A/2C), identifying them as potential broad-spectrum agents for treating anxiety and depression.[5]
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General Utility: At least 13 FDA-approved drugs incorporate the THF nucleus, demonstrating its broad applicability across a range of diseases and targets.[1]
A Versatile Bioisosteric Element
Bioisosterism—the replacement of a functional group with another that retains similar physical and chemical properties—is a fundamental strategy in lead optimization to enhance a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[10][11]
The saturated THF ring can be considered a polar bioisostere of a cyclohexane ring or a conformationally restricted version of an acyclic diether.[2] Replacing a lipophilic cyclohexyl group with a THF moiety can:
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Reduce Lipophilicity: Lowering the logP of a molecule, which can improve its solubility and overall ADME profile.
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Introduce a Hydrogen Bond Acceptor: The ring oxygen can form an additional hydrogen bond with the target protein, potentially increasing binding affinity and selectivity.[2]
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Block Metabolic Hotspots: Introducing the ether can block sites of metabolic oxidation that might otherwise lead to rapid clearance of the drug.
(4-Methyloxolan-2-yl)methanol is an ideal starting point for exploring these bioisosteric replacements, as its primary alcohol can be readily converted into a vast array of other functional groups to attach to a core pharmacophore.
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. (4-Methyloxolan-2-yl)methanol should be handled with appropriate precautions in a well-ventilated chemical fume hood.
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GHS Classifications: The compound is classified with the following hazards:
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Recommended PPE: Standard personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile), must be worn at all times.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition.
Conclusion
(4-Methyloxolan-2-yl)methanol represents more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its structure combines the proven benefits of the privileged tetrahydrofuran scaffold with a versatile functional handle for synthetic elaboration. The synthetic route proposed herein is robust and scalable, enabling access to this valuable building block. By leveraging its potential as a core fragment and a bioisosteric element, researchers and drug development professionals can unlock new avenues for creating safer, more effective therapeutics targeting a wide spectrum of human diseases.
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